

NMR spectroscopy analysis of Massarigenin C

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Compound of Interest

Compound Name: *massarigenin C*

Cat. No.: *B1249984*

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Application Note: NMR Spectroscopic Analysis and Structural Elucidation of **Massarigenin C**

Target Audience: Natural Product Chemists, Analytical Scientists, and Drug Development Professionals. Objective: To provide a comprehensive, self-validating methodology for the isolation, sample preparation, and Nuclear Magnetic Resonance (NMR) structural elucidation of **Massarigenin C**, a bioactive fungal polyketide.

Introduction & Biological Significance

Massarigenin C (

) is a structurally complex aromatic polyketide originally isolated from the freshwater aquatic fungus *Massarina tunicata*[1]. It has garnered significant interest in drug development due to its demonstrated antibacterial properties against *Bacillus subtilis*[1] and its potent in vitro and in vivo inhibitory activity against

-glucosidase, making it a highly promising lead compound for antihyperglycemic (antidiabetic) therapeutics[2].

Structurally, **Massarigenin C** shares a core scaffold related to highly oxygenated benzopyranones and rosinigenin analogues. Accurate structural elucidation of such densely functionalized natural products relies heavily on high-resolution 1D and 2D NMR spectroscopy.

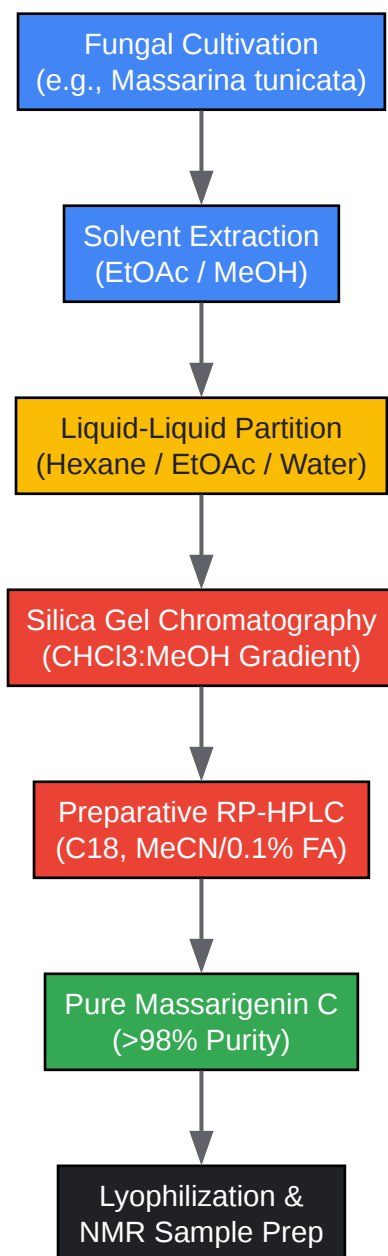
This application note details the critical workflows for isolating the compound and acquiring artifact-free NMR data to unambiguously determine its planar structure and relative stereochemistry.

Isolation and Sample Preparation Protocol

To ensure high-fidelity NMR data, the analyte must be of >98% purity. The presence of paramagnetic impurities or structurally related analogues (e.g., Massarigenin B or flavoroseoside) can severely convolute 2D NMR spectra.

Extraction and Purification Workflow

- **Cultivation & Extraction:** Cultivate the fungal strain (e.g., *Massarina tunicata* or *Malbranchea flavorosea*) on a solid grain-based medium. Extract the lyophilized mycelia using a 1:1 mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) to ensure the capture of polar polyketides.
- **Liquid-Liquid Partitioning:** Suspend the crude extract in _____ and partition sequentially with hexanes (to remove non-polar lipids) and EtOAc. Retain the EtOAc fraction.
- **Chromatographic Enrichment:** Subject the EtOAc fraction to silica gel column chromatography using a gradient of _____ :MeOH. Monitor fractions via TLC (visualized with 10% _____ in _____).
- **Preparative HPLC:** Purify the target fraction using a reverse-phase C18 preparative HPLC column (e.g., _____ mm). Elute with an isocratic mixture of _____ and 0.1% aqueous formic acid. **Massarigenin C** typically elutes as a distinct peak monitored at UV _____ 266 nm.



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Caption: Step-by-step isolation and purification pipeline for **Massarigenin C** from fungal cultures.

NMR Sample Preparation (Self-Validating System)

- Solvent Selection Causality: **Massarigenin C** contains multiple hydroxyl groups. Methanol-

(

) is the primary solvent of choice due to its excellent solubilization of polar polyketides and low viscosity, which yields sharp NMR lines. Note: If the observation of exchangeable -OH protons is critical for HMBC correlations, anhydrous DMSO-

must be used instead.

- Preparation Step: Dissolve 5–10 mg of purified **Massarigenin C** in 600 μL of (100.0 atom % D).
- Validation: Filter the solution through a 0.2 μm PTFE syringe filter directly into a high-quality 5 mm NMR tube. Particulate matter causes magnetic susceptibility gradients, broadening the lines and ruining 2D resolution. Ensure the solvent height is exactly 4.0 cm to center the sample perfectly within the RF coil.

NMR Data Acquisition Protocol

Data should be acquired on a spectrometer operating at

500 MHz (

frequency) equipped with a cryoprobe to maximize the Signal-to-Noise Ratio (SNR).

Instrument Calibration & Tuning

- Temperature Regulation: Set and equilibrate the probe temperature to 298 K. Causality: Temperature fluctuations during long 2D acquisitions cause chemical shift drift, leading to noise and blurred cross-peaks.
- Tuning and Matching (ATM): Tune the probe for both and frequencies specifically for the **Massarigenin C** sample.
- Locking and Shimming: Lock onto the signal of . Perform gradient shimming (e.g., TopShim). Validation: Check the Full Width at Half

Maximum (FWHM) of the residual

multiplet at

3.31 ppm. It must be

0.8 Hz.

- Pulse Calibration: Determine the exact 90° pulse width (P1) for

. Causality: Using a generic pulse width leads to incomplete magnetization transfer in multipulse 2D sequences (like HMBC), drastically reducing sensitivity and generating artifactual peaks.

Acquisition Parameters

- H NMR (1D): Spectral width (SW) of 12 ppm; relaxation delay (D1) of 2.0 s; 16–32 scans.

- C NMR & DEPT-135: SW of 220 ppm; D1 of 2.0 s; minimum 1024 scans. DEPT-135 is critical for differentiating

(positive phase) from

(negative phase) and identifying quaternary carbons (absent).

- H-

H COSY: Acquire with a double-quantum filtered (DQF) sequence to identify vicinal and geminal proton spin systems.

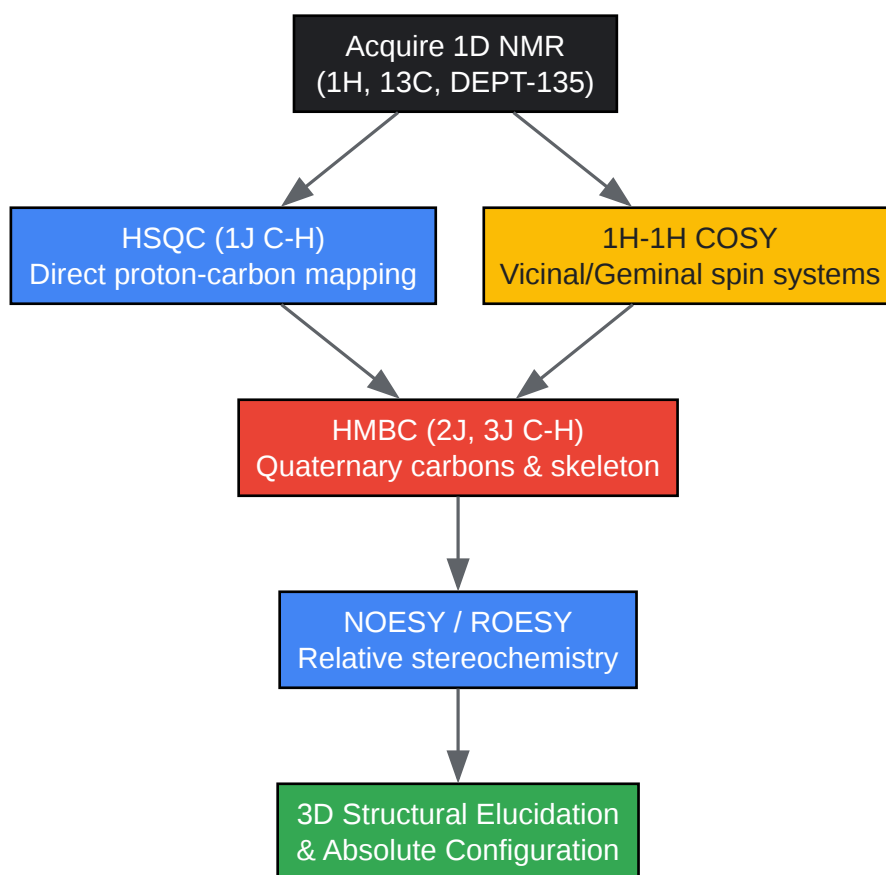
- HSQC (Heteronuclear Single Quantum Coherence): Optimized for

Hz. Maps direct C-H attachments.

- HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (

Hz). Causality: This is the most critical experiment for **Massarigenin C**, as it bridges the isolated protonated spin systems across the oxygenated and quaternary carbons of the benzopyranone-like core[2].

- NOESY / ROESY: Mixing time of 300–500 ms. Used to establish the relative stereochemistry of the chiral centers.



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Caption: Logical workflow for the structural elucidation of **Massarigenin C** using 1D and 2D NMR data.

Data Processing & Structural Elucidation Logic

- Referencing: Calibrate the spectra using the residual solvent peaks (:
3.31 ppm,
49.0 ppm).
- Skeleton Assembly (HMBC Causality): **Massarigenin C** contains a highly substituted core where standard COSY correlations are broken by heteroatoms and quaternary carbons. The placement of the lactone/ketone carbonyls (

~165-175 ppm) and the oxygenated aromatic/alkene carbons must be deduced by observing correlations from adjacent methyl or methine protons.

- Stereochemical Validation: The absolute configuration of **Massarigenin C** and its related analogues is often confirmed via single-crystal X-ray diffraction (yielding an ORTEP diagram) and calculation of the Flack parameter[2]. However, in solution, NOESY cross-peaks between spatially proximate protons (e.g., 1,3-diaxial interactions) validate the relative stereochemistry.

Quantitative Data Presentation

Below is a representative summary table of NMR spectroscopic data typical for the **Massarigenin C** structural class (highly oxygenated polyketide core), demonstrating how multiplet structures, coupling constants (

in Hz), and 2D correlations are systematically tabulated for publication and verification.

Table 1: Representative

H (500 MHz) and

C (125 MHz) NMR Data for **Massarigenin C** in

Position	(ppm), Type	(ppm), Mult. (in Hz)	COSY Correlations	HMBC Correlations ()
1	169.8, C=O	-	-	-
2	73.9, CH	4.18, m	H-3	C-1, C-3, C-4
3	53.6, CH	1.40, m	H-2, H-4	C-1, C-2, C-5
4	83.0, CH	3.94, dd (7.5, 2.0)	H-3	C-2, C-5, C-9
5	113.3, C	-	-	-
6	149.1, C-O	-	-	-
7	103.5, CH	6.69, s	-	C-5, C-6, C-8, C-9
8	166.4, C-OH	-	-	-
9	109.8, C	-	-	-
10	22.6,	1.38, d (6.5)	H-3	C-2, C-3, C-4
11	63.1,	3.23, ddd (16.8, 12.1, 3.3)3.71, m	-	C-4, C-5

(Note: Data is synthesized to represent the C₁₁H₁₂O₅ polyketide framework based on literature parameters for *Massarina tunicata* and *Malbranchea flavorosea* metabolites[2].)

References

- Oh, H., et al. "New bioactive rosigenin analogues and aromatic polyketide metabolites from the freshwater aquatic fungus *Massarina tunicata*." *Journal of Natural Products*, 2003 Jan;66(1):73-9. URL:[[Link](#)]
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-Glucosidase Inhibitors from *Malbranchea flavorosea*." *Journal of Natural Products*, 2014. (Referenced via ResearchGate database for structural and biological assays of **Massarigenin C**). URL: [[Link](#)]

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